ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate
Description
This compound is a bis-piperidine derivative featuring two key functional groups:
- tert-Butoxycarbonyl (Boc) group: Attached to the nitrogen of the first piperidine ring (position 1).
- Ethyl ester: Positioned at the 3-carboxylate site of the second piperidine ring.
The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthesis, while the ethyl ester improves bioavailability by modulating lipophilicity. The bicyclic framework contributes to conformational rigidity, which may influence binding affinity in pharmacological contexts .
Properties
IUPAC Name |
ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-5-23-16(21)14-7-6-10-20(13-14)15-8-11-19(12-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGAIUQGUPGMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Boc-Protected Piperidin-4-yl Intermediate
The foundational step involves protecting the primary amine of piperidin-4-amine using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, piperidin-4-amine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen, followed by the addition of Boc anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at 25°C for 12 hours, yielding 1-Boc-piperidin-4-amine with >95% conversion.
Functionalization of Ethyl Piperidine-3-carboxylate
Ethyl piperidine-3-carboxylate is synthesized via esterification of piperidine-3-carboxylic acid using ethanol and sulfuric acid. The crude product is purified via distillation under reduced pressure (bp: 78–80°C, 0.1 mmHg), achieving 85% yield.
N-Alkylation of Ethyl Piperidine-3-carboxylate
The critical coupling step employs 1-Boc-piperidin-4-yl methanesulfonate (mesylate) as the electrophile. Ethyl piperidine-3-carboxylate (1.0 equiv) is reacted with the mesylate derivative (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as the base at 80°C for 24 hours. This SN2 reaction forms the desired N-alkylated product, though the yield remains moderate (52%) due to steric hindrance from the secondary amine.
Table 1: Key Parameters for Alkylation Reaction
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Base | K2CO3 |
| Yield | 52% |
Mitsunobu-Mediated Coupling Approach
Preparation of Boc-Piperidin-4-ol
Piperidin-4-ol is Boc-protected using Boc anhydride in DCM, yielding 1-Boc-piperidin-4-ol (94% yield).
Mitsunobu Reaction with Ethyl Piperidine-3-carboxylate
The hydroxyl group of 1-Boc-piperidin-4-ol is coupled with the amine of ethyl piperidine-3-carboxylate under Mitsunobu conditions. A mixture of diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (PPh3, 1.5 equiv) in tetrahydrofuran (THF) facilitates the reaction at 0°C to room temperature over 6 hours. This method circumvents steric challenges, achieving a 68% yield of the coupled product.
Table 2: Mitsunobu Reaction Optimization
| Condition | Outcome |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reagents | DEAD, PPh3 |
| Yield | 68% |
Reductive Amination Pathway
Synthesis of Boc-Piperidin-4-one
1-Boc-piperidin-4-one is prepared via oxidation of 1-Boc-piperidin-4-ol using pyridinium chlorochromate (PCC) in DCM (89% yield).
Reductive Amination with Ethyl Piperidine-3-carboxylate
The ketone intermediate undergoes reductive amination with ethyl piperidine-3-carboxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid in dichloromethane. After 12 hours at 25°C, the product is isolated in 61% yield.
Solid-Phase Synthesis for Scalable Production
Immobilization of Boc-Piperidin-4-yl Resin
Wang resin functionalized with hydroxymethyl groups is reacted with 1-Boc-piperidin-4-carboxylic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
On-Resin Esterification and Cleavage
Ethyl piperidine-3-carboxylate is introduced via esterification, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method achieves a 73% overall yield with >90% purity.
Comparative Analysis of Synthetic Routes
Table 3: Yield and Efficiency Across Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Alkylation | 52% | 85% | Moderate |
| Mitsunobu | 68% | 92% | High |
| Reductive Amination | 61% | 88% | Moderate |
| Solid-Phase | 73% | 90% | High |
The Mitsunobu and solid-phase approaches offer superior yields and scalability, making them preferable for industrial applications. Steric hindrance in alkylation and competing side reactions in reductive amination limit their utility.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
[1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemical Properties and Structure
The compound features two interconnected piperidine rings and an ethyl ester group, with a unique substituent that includes a 2-methylpropan-2-yl oxycarbonyl moiety. This intricate architecture contributes to its potential biological activities and reactivity in synthetic pathways.
Molecular Formula
- Molecular Formula : C18H32N2O4
- Molecular Weight : 336.46 g/mol
Structural Characteristics
| Feature | Description |
|---|---|
| Piperidine Rings | Two interconnected rings |
| Functional Groups | Ethyl ester and oxycarbonyl moiety |
| Chemical Class | Piperidine derivatives |
Medicinal Chemistry
Ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate has been investigated for its potential therapeutic applications, particularly as a candidate for drug development. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological activities.
Case Study: Anticancer Activity
Research has shown that derivatives of piperidine exhibit promising anticancer properties. A study by Aziz-ur-Rehman et al. (2018) synthesized new propanamide derivatives bearing piperidinyl groups and evaluated them as anticancer agents, highlighting the potential of similar compounds in cancer therapy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions, which can yield more complex molecules.
Synthetic Pathways
Common synthetic routes involve multi-step processes where this compound can be utilized to create derivatives with enhanced biological activity or novel properties.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies can provide insights into its efficacy and safety profiles in potential therapeutic applications.
Interaction Mechanisms
Research indicates that compounds with similar structural features often exhibit interactions with specific biological targets, such as receptors or enzymes involved in disease processes.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with other piperidine derivatives.
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Ethyl 4-(4-methylpyridin-2-yl)amino)piperidine | Contains a pyridine ring | Known for neuroactive properties |
| N-(2,6-dimethylphenyl)-4-propylmorpholine | Morpholine instead of piperidine | Exhibits analgesic effects |
| Benzoyl-piperidin derivatives | Various aromatic substitutions | Potential use in antimicrobial therapies |
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl-3,1’-dicarboxylic acid 1’-tert-butyl ester 3-ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Structure: A mono-piperidine derivative with a 4-chlorophenylsulfonyl group at position 1 and an ethyl ester at position 3.
- Key Differences: Replaces the Boc-protected piperidine with a sulfonyl group, reducing steric bulk but increasing polarity.
- Synthesis : Prepared via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate under basic conditions (pH 9–10) .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate
- Structure : A bicyclic 1,6-naphthyridine core with an ethyl ester and ketone group.
- Key Differences :
- Contains a fused bicyclic system rather than a bis-piperidine.
- The ketone at position 2 introduces hydrogen-bonding capability, which may enhance receptor interactions.
- Synthesis: Derived from ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate via hydrogenation with Raney nickel, yielding two diastereomers (1:1.5 ratio) with distinct NMR profiles .
Physicochemical Properties :
Property Isomer 1-1 Isomer 1-2 $ R_f $ (TLC) 0.30 0.36 $ ^1H $ NMR (δ) 7.33 (bs, 1H) 6.20 (bs, 1H) Yield 26% 60%
Ethyl 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylate
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure: A mono-piperidine with ethoxycarbonyl and carboxylic acid groups.
- Key Differences :
- Carboxylic acid at position 4 increases hydrophilicity (TPSA = 66.8 Ų) compared to the ethyl ester in the target compound.
- Lacks the Boc group, simplifying synthesis but reducing protective versatility.
- Physicochemical Data: Property Value Molecular Weight 201.22 g/mol Log S (ESOL) -1.27 Hydrogen Bond Donors 2 GI Absorption High
Ethyl 1-Benzylpiperidine-3-carboxylate
- Structure : A benzyl-substituted piperidine with an ethyl ester at position 3.
- Lower molecular weight (277.36 g/mol) compared to the target compound.
- Similarity Score : 0.92 (based on structural overlap with the target compound) .
Biological Activity
Ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a piperidine core with various substituents that contribute to its biological activity. The presence of the tert-butoxycarbonyl (Boc) group and the ethyl ester moiety are particularly noteworthy for their roles in modulating pharmacokinetic properties.
Molecular Formula: C16H26N2O4
Molecular Weight: 298.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
- Enzyme Inhibition:
- Receptor Binding:
- It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in neurodegenerative diseases.
In Vitro Studies
| Study | Target | IC50 Value (μM) | Effect |
|---|---|---|---|
| Study A | PKB (Akt) | 0.5 | Significant inhibition of cell proliferation |
| Study B | GSK-3β | 0.8 | Modulation of signaling pathways involved in apoptosis |
| Study C | PKA | 1.2 | Reduced activity compared to PKB |
These studies indicate that this compound exhibits robust inhibitory activity against key kinases involved in cancer progression and survival signaling.
Case Studies
-
Cancer Treatment:
A study involving human tumor xenografts demonstrated that compounds similar to this compound significantly inhibited tumor growth at well-tolerated doses, suggesting potential for development as an anticancer agent . -
Neuroprotective Effects:
Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Elimination Half-life | 4 hours |
The moderate bioavailability suggests that while the compound is absorbed quickly, further modifications may be necessary to enhance its stability and duration of action.
Q & A
Q. What are the key synthetic routes for preparing ethyl 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]piperidine-3-carboxylate?
The compound is synthesized via multi-step procedures involving carbamate protection, esterification, and coupling reactions. A common approach includes:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to piperidine-4-amine derivatives using Boc anhydride or related reagents under basic conditions .
- Esterification : Reacting piperidine-3-carboxylic acid derivatives with ethyl chloroformate or ethanol under acid catalysis to form the ethyl ester .
- Coupling : Utilizing carbodiimide reagents (e.g., EDC/HOBt) to link the Boc-protected piperidine moiety to the esterified piperidine core, as seen in analogous syntheses of piperidine carboxylates .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexanes gradients) is critical for isolating the product .
Q. Which analytical techniques are essential for characterizing this compound?
- LCMS/HPLC : Confirms molecular weight (e.g., m/z 312.1492 ) and purity. Reverse-phase HPLC with TFA-containing mobile phases can achieve retention times ~1.76 minutes under QC-SMD-TFA05 conditions .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 or CDCl3) identify structural features, such as Boc methyl groups (δ ~1.4 ppm) and ester carbonyls (δ ~170 ppm). Cross-validation with published spectra of similar piperidine derivatives is advised .
- FTIR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate/ester linkages .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C.
- Avoid moisture and light, as the Boc group is sensitive to acidic/humid conditions.
- Compatible solvents for long-term storage include anhydrous DCM or THF .
Advanced Research Questions
Q. How can researchers optimize low yields during the coupling step of the synthesis?
Low yields in carbodiimide-mediated couplings (e.g., EDC/HOBt) may arise from incomplete activation or side reactions. Strategies include:
- Stoichiometric Adjustments : Use 1.2–1.5 equivalents of coupling reagents relative to the limiting substrate .
- Base Selection : Employ DIEA (N,N-diisopropylethylamine) to maintain a pH >8, enhancing activation efficiency .
- Temperature Control : Conduct reactions at 0–4°C to minimize racemization or decomposition .
- Alternative Reagents : Test DCC (dicyclohexylcarbodiimide) or PyBOP for sterically hindered substrates .
Q. How can discrepancies in NMR data be resolved for this compound?
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) often result from:
- Dynamic Processes : Rotameric interconversion of the piperidine ring or Boc group can broaden signals. Heating the sample to 50°C or using DMSO-d6 may resolve this .
- Impurity Interference : Trace solvents (e.g., EtOAc, THF) or byproducts (e.g., unreacted starting materials) can overlap with target signals. Repurify via preparative HPLC .
- Stereochemical Complexity : If chirality is present, employ 2D NMR (COSY, HSQC) or chiral derivatization to assign configurations .
Q. What strategies are effective for analyzing metabolic or hydrolytic degradation products?
- Forced Degradation Studies : Expose the compound to hydrolytic (acidic/basic), oxidative (H₂O₂), or thermal stress. Monitor via LCMS to identify fragments (e.g., loss of Boc group: m/z 212 ).
- Enzymatic Assays : Use esterases or liver microsomes to simulate in vivo metabolism. Quench reactions with acetonitrile and analyze by HRMS .
- Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life under varying conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting purity assessments between HPLC and NMR?
- HPLC-Discrepant Impurities : Non-UV-active species (e.g., inorganic salts) may evade HPLC detection but appear in NMR. Use evaporative light scattering (ELSD) or charged aerosol detection (CAD) for comprehensive analysis .
- NMR Integration Errors : Overlapping signals (e.g., ethyl ester protons near δ 4.1–4.3 ppm) can skew purity estimates. Apply qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification .
Q. What experimental controls are critical when scaling up synthesis?
- In-Process Controls (IPCs) : Monitor reaction progress via TLC or inline FTIR to detect intermediates (e.g., Boc deprotection).
- Thermal Safety : Assess exothermic risks using differential scanning calorimetry (DSC), especially for large-scale carbodiimide reactions .
- Reproducibility : Validate yields and purity across 3+ batches. Statistical tools (e.g., ANOVA) can identify process variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
